5-Bromo-2-(3,4-dichlorophenoxy)benzaldehyde
Overview
Description
5-Bromo-2-(3,4-dichlorophenoxy)benzaldehyde is a chemical compound with the molecular formula C13H7BrCl2O2 and a molecular weight of 346.01 g/mol . This compound is known for its unique chemical structure, which includes a bromine atom, two chlorine atoms, and a benzaldehyde group. It has gained significant attention in various fields of research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(3,4-dichlorophenoxy)benzaldehyde typically involves the reaction of 5-bromo-2-hydroxybenzaldehyde with 3,4-dichlorophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction mechanism involves the nucleophilic substitution of the hydroxyl group by the dichlorophenoxy group, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(3,4-dichlorophenoxy)benzaldehyde undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions due to the presence of the benzene ring.
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and chlorine positions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) and chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in a polar aprotic solvent like DMF.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted benzaldehyde derivatives.
Nucleophilic Substitution: Substituted phenoxybenzaldehyde derivatives.
Oxidation: 5-Bromo-2-(3,4-dichlorophenoxy)benzoic acid.
Reduction: 5-Bromo-2-(3,4-dichlorophenoxy)benzyl alcohol.
Scientific Research Applications
5-Bromo-2-(3,4-dichlorophenoxy)benzaldehyde has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Bromo-2-(3,4-dichlorophenoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes . The exact molecular targets and pathways involved depend on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2,4-dimethoxybenzaldehyde: Similar structure but with methoxy groups instead of dichlorophenoxy.
5-Bromo-2-chlorophenol: Similar structure but with a hydroxyl group instead of an aldehyde.
4-Bromo-2-chlorophenol: Similar structure but with a different substitution pattern.
Uniqueness
5-Bromo-2-(3,4-dichlorophenoxy)benzaldehyde is unique due to the presence of both bromine and dichlorophenoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Properties
IUPAC Name |
5-bromo-2-(3,4-dichlorophenoxy)benzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrCl2O2/c14-9-1-4-13(8(5-9)7-17)18-10-2-3-11(15)12(16)6-10/h1-7H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGDADLUMXWQRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2)Br)C=O)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrCl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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